![molecular formula C21H17N5O4 B2446236 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 722489-75-0](/img/structure/B2446236.png)

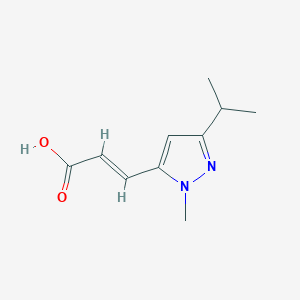

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

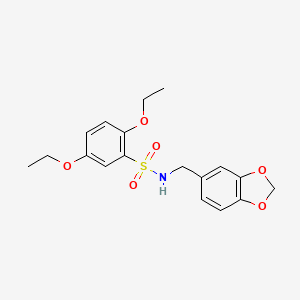

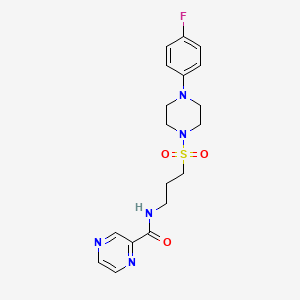

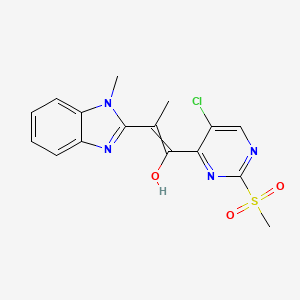

This compound is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It has been found to be a rather active inhibitor of pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . Its molecular formula is C22H26N2O4S and its molecular weight is 414.5 g/mol.

Synthesis Analysis

The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

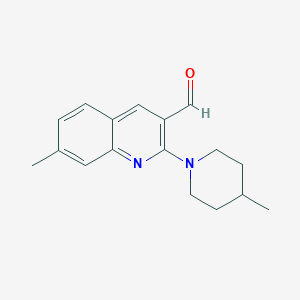

The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Applications De Recherche Scientifique

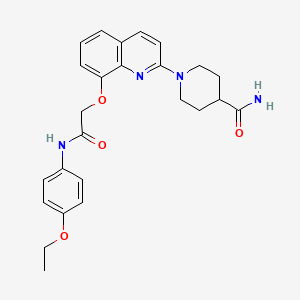

Alzheimer’s Disease Therapeutics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide (compound 3) and its N-substituted derivatives led to potential agents for treating Alzheimer’s disease . Alzheimer’s is characterized by cholinesterase enzyme dysfunction, and inhibition of these enzymes is crucial for managing the disease. The synthesized molecules were evaluated for their cholinesterase inhibition activity, suggesting their possible therapeutic effect against Alzheimer’s .

Anti-Inflammatory Properties

Another intriguing aspect involves the activation of the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl (methylsulfonyl)amino]benzamide pathway, which exhibits anti-inflammatory properties. This activation leads to the suppression of pro-inflammatory cytokines.

Cholinesterase Inhibition

The studied compounds demonstrated moderate to weak inhibition of cholinesterases. While not as potent as some existing drugs, they contribute to our understanding of cholinesterase inhibition mechanisms .

Lipoxygenase Enzyme Inhibition

Although not as pronounced, these compounds also exhibited some inhibition of lipoxygenase enzymes. Further exploration of this property could reveal novel therapeutic avenues .

Antibacterial Potential

Sulfonamides, including this compound, have a rich history in antibacterial drug development. Their bacteriostatic nature makes them valuable for treating urinary tract infections and other bacterial diseases .

Broad Spectrum Action

Sulfonamides are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. Their broad spectrum of action against various bacteria underscores their importance in clinical practice .

Orientations Futures

The current study was designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . Future research could focus on further exploring the antibacterial potential of these molecules and their possible therapeutic effects on diseases such as Alzheimer’s .

Mécanisme D'action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they break down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine, which can have therapeutic effects in conditions like Alzheimer’s disease .

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the nervous system, enhancing the transmission of signals .

Biochemical Pathways

The compound affects the cholinergic pathway in the nervous system . By inhibiting cholinesterase enzymes, it increases the concentration of acetylcholine, a key neurotransmitter in this pathway. This can enhance signal transmission and have various downstream effects, depending on the specific context within the nervous system .

Pharmacokinetics

Sulfonamides are typically absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound and its ability to reach its target sites in the body .

Result of Action

The inhibition of cholinesterase enzymes by this compound leads to an increase in acetylcholine levels in the nervous system . This can enhance signal transmission, which can have various effects at the molecular and cellular levels. For instance, it can improve cognitive function in conditions like Alzheimer’s disease, where cholinergic signaling is impaired .

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4/c27-19(24-14-6-7-17-18(10-14)30-9-8-29-17)12-25-13-22-20-16(21(25)28)11-23-26(20)15-4-2-1-3-5-15/h1-7,10-11,13H,8-9,12H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVYJAHOZOGQNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2446160.png)

![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446161.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2446162.png)

![N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride](/img/structure/B2446165.png)